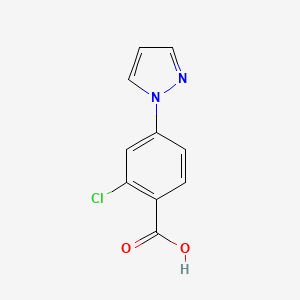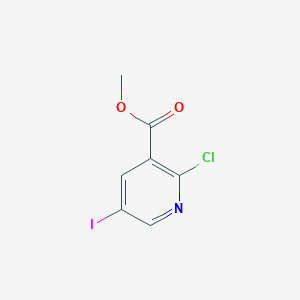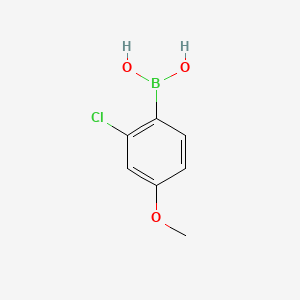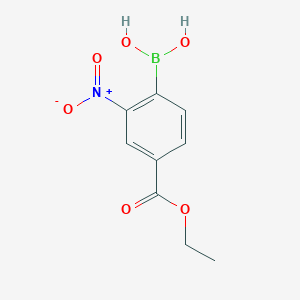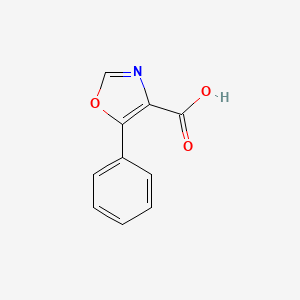![molecular formula C7H6OS B1586673 4-Oxo-5,6-dihidrociclopenta[b]tiofeno CAS No. 5650-51-1](/img/structure/B1586673.png)
4-Oxo-5,6-dihidrociclopenta[b]tiofeno
Descripción general
Descripción
5,6-Dihydrocyclopenta[b]thiophen-4-one is a useful research chemical . It has a molecular formula of C7H6OS and a molecular weight of 138.19 g/mol .
Synthesis Analysis
The synthesis of 5,6-Dihydrocyclopenta[b]thiophen-4-one involves several steps. One method involves the use of sulfuric acid in 1,4-dioxane, which is heated for 3 hours . Another method involves the use of 2,2,6,6-tetramethyl-piperidine, bis (1,5-cyclooctadiene)rhodium (I) tetrafluoroborate, and Tri (p-tolyl)phosphine in toluene at 90℃ for 3.5 hours .Molecular Structure Analysis
The InChI code for 5,6-Dihydrocyclopenta[b]thiophen-4-one is 1S/C7H7OS/c8-6-1-2-7-5(6)3-4-9-7/h3-4,9H,1-2H2 .Aplicaciones Científicas De Investigación
Ciencia de Materiales
En ciencia de materiales, este compuesto podría utilizarse en el desarrollo de nuevos materiales orgánicos semiconductores. Su núcleo de tiofeno es particularmente interesante para crear polímeros con propiedades conductoras, que son esenciales para las células fotovoltaicas orgánicas .
Ciencia Ambiental
Las propiedades fisicoquímicas del compuesto sugieren que podría utilizarse en la investigación de la ciencia ambiental, particularmente en el estudio de la degradación de contaminantes basados en tiofeno. Su solubilidad y reactividad podrían ayudar a comprender el destino ambiental de compuestos similares .
Energía
La 4-Oxo-5,6-dihidrociclopenta[b]tiofeno puede encontrar aplicaciones en el sector energético, especialmente en el campo de las fuentes de energía renovables como las células solares. Los derivados del tiofeno son conocidos por su uso en el desarrollo de materiales para células solares debido a su capacidad para absorber la luz y convertirla en energía eléctrica .
Agricultura
Este compuesto podría explorarse para su uso en química agrícola, posiblemente como precursor para la síntesis de agroquímicos. El anillo de tiofeno es un motivo común en moléculas con actividades herbicidas y fungicidas .
Química Analítica
En química analítica, la this compound puede utilizarse como un compuesto estándar o de referencia en el análisis cromatográfico y la espectrometría de masas. Su estructura y propiedades bien definidas permiten una calibración precisa y el desarrollo de métodos .
Bioquímica
La interacción del compuesto con los sistemas biológicos podría ser de interés en bioquímica, particularmente en el estudio de reacciones catalizadas por enzimas donde los derivados del tiofeno podrían desempeñar un papel como inhibidores o sustratos .
Farmacología
Farmacológicamente, la this compound podría ser significativa en el estudio del metabolismo de fármacos y la farmacocinética. Su potencial como inhibidor del CYP1A2 sugiere que podría afectar las vías metabólicas de varios fármacos .
Safety and Hazards
Propiedades
IUPAC Name |
5,6-dihydrocyclopenta[b]thiophen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6OS/c8-6-1-2-7-5(6)3-4-9-7/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBLGOHFGYWCRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365716 | |
| Record name | 5,6-dihydrocyclopenta[b]thiophen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5650-51-1 | |
| Record name | 5,6-dihydrocyclopenta[b]thiophen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,5H,6H-cyclopenta[b]thiophen-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

